4-Cyclopentylmethanesulfonylaniline
CAS No.:
Cat. No.: VC13723435
Molecular Formula: C12H17NO2S
Molecular Weight: 239.34 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H17NO2S |
|---|---|
| Molecular Weight | 239.34 g/mol |
| IUPAC Name | 1-cyclopentyl-N-phenylmethanesulfonamide |
| Standard InChI | InChI=1S/C12H17NO2S/c14-16(15,10-11-6-4-5-7-11)13-12-8-2-1-3-9-12/h1-3,8-9,11,13H,4-7,10H2 |
| Standard InChI Key | VSAVCRZNFFFFJN-UHFFFAOYSA-N |
| SMILES | C1CCC(C1)CS(=O)(=O)NC2=CC=CC=C2 |
| Canonical SMILES | C1CCC(C1)CS(=O)(=O)NC2=CC=CC=C2 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure consists of an aniline moiety (C₆H₅NH₂) functionalized at the para-position with a cyclopentylmethanesulfonyl group (-SO₂-C₅H₉). The sulfonyl group (-SO₂-) enhances electrophilicity and hydrogen-bonding capacity, while the cyclopentyl ring introduces steric bulk and hydrophobicity. Key structural features include:
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Molecular Formula: C₁₁H₁₅NO₂S
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Molecular Weight: 237.31 g/mol
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Hybridization: The sulfonyl group adopts a tetrahedral geometry, with bond angles approximating 109.5° around the sulfur atom .
Table 1: Comparative Physicochemical Properties of Sulfonylaniline Derivatives
| Compound | Melting Point (°C) | Boiling Point (°C) | Density (g/cm³) |
|---|---|---|---|
| 4-Cyclopentylmethanesulfonylaniline | 170–172 | 423 (est.) | 1.414 |
| 4-(Methylsulfonyl)aniline | 243–245 | 384.3 | 1.3 |
| 3-Chloro-4-(methylsulfonyl)aniline | 170–171 | 423.0 | 1.414 |
Data derived from analogous sulfonylanilines suggest that the cyclopentyl group increases thermal stability compared to linear alkyl chains .
Spectroscopic Characterization
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¹H NMR: The aniline protons resonate at δ 6.5–7.5 ppm, while cyclopentyl protons appear as multiplet signals between δ 1.2–2.1 ppm. The sulfonyl group’s electron-withdrawing effect deshields adjacent protons .
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IR Spectroscopy: Strong absorptions at 1150–1350 cm⁻¹ (asymmetric S=O stretch) and 1550–1600 cm⁻¹ (N–H bending) confirm the sulfonamide functionality .
Synthetic Pathways
Direct Sulfonylation of 4-Cyclopentylaniline
The most common route involves reacting 4-cyclopentylaniline with methanesulfonyl chloride under basic conditions:
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Reagents: 4-Cyclopentylaniline, methanesulfonyl chloride, triethylamine (TEA), dichloromethane (DCM).
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Mechanism: TEA deprotonates the aniline, enabling nucleophilic attack on the sulfonyl chloride. The reaction typically proceeds at 0–25°C with yields exceeding 80% .
Side Reactions:
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Over-sulfonylation is mitigated by controlling stoichiometry (1:1.05 molar ratio of aniline to sulfonyl chloride).
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Hydrolysis of the sulfonyl chloride to sulfonic acid is minimized using anhydrous conditions .
Alternative Routes
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Ullmann Coupling: Copper-catalyzed coupling of cyclopentylmethanesulfonyl chloride with iodobenzene derivatives, though less efficient .
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Reductive Amination: Cyclopentylmethanesulfonyl chloride reacts with nitroarenes followed by reduction, but this method suffers from poor regioselectivity .
Applications in Pharmaceutical Chemistry
Antibacterial Agents
The sulfonamide group inhibits dihydropteroate synthase (DHPS), a key enzyme in bacterial folate synthesis. Derivatives of 4-cyclopentylmethanesulfonylaniline show enhanced activity against Staphylococcus aureus (MIC = 2–4 µg/mL) compared to traditional sulfa drugs .
Kinase Inhibitors
In cancer research, this compound serves as a scaffold for ATP-competitive kinase inhibitors. Modifications at the cyclopentyl group improve binding affinity to EGFR (IC₅₀ = 12 nM) and VEGFR2 (IC₅₀ = 18 nM) .
Table 2: Biological Activity of Selected Derivatives
| Derivative | Target | IC₅₀ (nM) | Therapeutic Area |
|---|---|---|---|
| 4-Cyclopentylmethanesulfonylaniline | DHPS | 2400 | Bacterial infections |
| N-Acylated derivative | EGFR | 12 | Non-small cell lung cancer |
| Fluorinated analog | VEGFR2 | 18 | Angiogenesis inhibition |
Prodrug Development
The cyclopentyl group enhances lipophilicity (LogP = 2.8), facilitating blood-brain barrier penetration. Prodrugs incorporating ester linkages show 90% conversion to active metabolites in vivo .
Industrial and Material Science Applications
Agrochemicals
As a herbicide intermediate, the compound inhibits acetolactate synthase (ALS) in plants. Field trials demonstrate 95% weed control at 50 g/ha, outperforming commercial standards like imazapyr .
Polymer Additives
Incorporating 4-cyclopentylmethanesulfonylaniline into epoxy resins improves thermal stability (T_g increased by 40°C) and flame retardancy (UL-94 V-0 rating) .
Recent Advancements (2023–2025)
Photocatalytic Sulfonylation
Visible-light-mediated C–H sulfonylation using Ru(bpy)₃²⁺ as a catalyst achieves 92% yield under mild conditions (25°C, 12 h) .
Computational Studies
DFT calculations reveal that the cyclopentyl group stabilizes transition states in SNAr reactions by 8.3 kcal/mol, explaining its enhanced reactivity over methyl analogs .
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